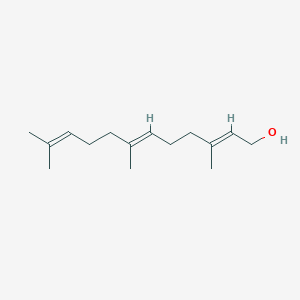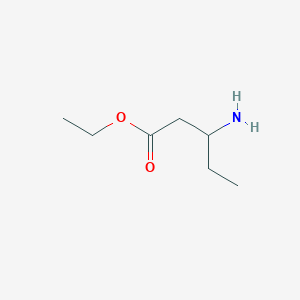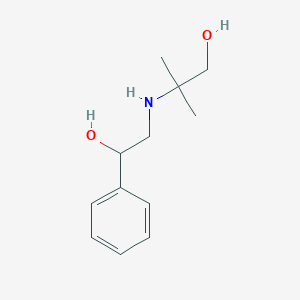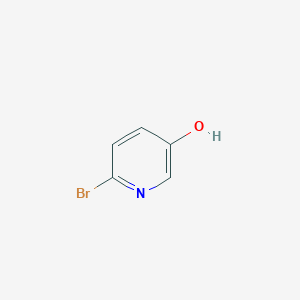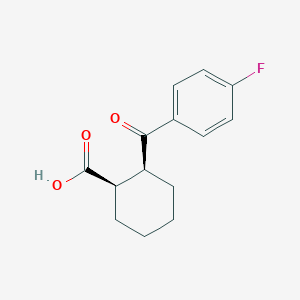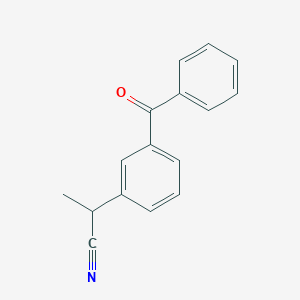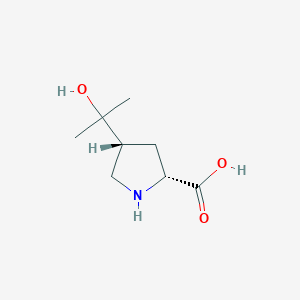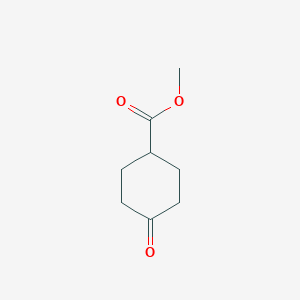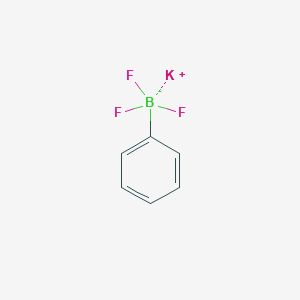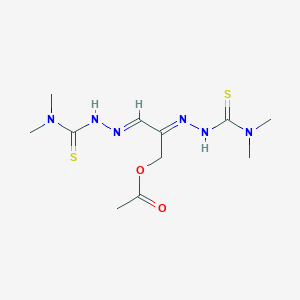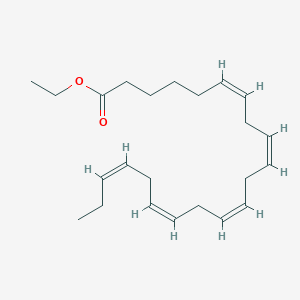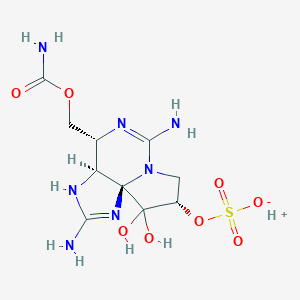
冈尼毒素 III
描述
Gonyautoxin III is a natural product found in organisms such as Mizuhopecten yessoensis and Alexandrium tamarense . It is a phycotoxin, which is part of the group of saxitoxins, a large group of neurotoxins .
Synthesis Analysis
The synthesis of Gonyautoxin III involves a unique, Rhodium-catalyzed amination reaction that provides rapid access to the heteroatom-rich, tricyclic core of the toxin . This synthesis strategy simplifies the problem to a rather unassuming bicyclic intermediate .Molecular Structure Analysis
The molecular structure of Gonyautoxin III is based on the 2,6-diamino-4-methyl-pyrrolo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Gonyautoxin III include a Rhodium-catalyzed amination reaction that provides rapid access to the heteroatom-rich, tricyclic core of the toxin . This reaction is unique and is a key step in the synthesis process .Physical And Chemical Properties Analysis
Gonyautoxin III has a molecular weight of 395.35 g/mol . It has 7 hydrogen bond donors and 10 hydrogen bond acceptors . Its complexity, as computed by Cactvs, is 778 .科学研究应用
Analytical Calibration
Gonyautoxin III is used in the preparation of certified calibration solutions to aid analysts in the determination of its concentration in various samples. This application is crucial for ensuring the accuracy and reliability of analytical methods, such as liquid chromatography and mass spectrometry, when detecting and quantifying the presence of Gonyautoxin III in environmental and biological samples .
Surface-Enhanced Raman Spectroscopy (SERS)
Researchers utilize Gonyautoxin III to optimize detection conditions for SERS, a sensitive and versatile analytical technique. This involves studying the interaction between Gonyautoxin III and its aptamer, which can lead to advancements in the detection of single-stranded DNA and small toxins .
Synthetic Chemistry
The compound serves as a target for synthetic chemists aiming to develop the first asymmetric synthesis of Gonyautoxin III. This synthesis is significant as it provides a pathway to produce the toxin in a controlled laboratory setting, which is essential for further pharmacological and toxicological studies .
Toxin Identification and Quantification
Gonyautoxin III is instrumental in identifying novel saxitoxin analogues. Through techniques like LC-MS analysis and HPLC purification, researchers can isolate and quantify various saxitoxin derivatives, which is vital for understanding the toxin’s distribution and impact on marine life and human health .
Reference Material Development
The compound is used in the development of reference materials for quality assurance in laboratories. These materials are essential for validating analytical methods and ensuring consistent results across different studies and institutions .
Toxin-Aptamer Interaction Studies
Gonyautoxin III is used to explore the binding interactions with specific aptamers. This research has implications for the development of biosensors and therapeutic agents, as understanding these interactions can lead to the creation of highly selective and sensitive detection systems for toxins .
作用机制
Target of Action
Gonyautoxin III, also known as GTX-III or GTX-3, primarily targets sodium channels . These channels play a crucial role in the electrical conduction in cells, particularly in initiating action potentials after the synapse .
Mode of Action
Gonyautoxin III acts as a sodium channel blocker . It binds with high affinity at the site 1 of the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . This binding inhibits ion flux through these channels, effectively acting as a “stopper” and disrupting electrical conduction .
Biochemical Pathways
The primary biochemical pathway affected by Gonyautoxin III is the neuronal signaling pathway . By blocking sodium channels, Gonyautoxin III prevents the initiation of action potentials, thereby disrupting neuronal signaling . The downstream effects of this disruption can vary depending on the specific neurons and circuits involved.
Result of Action
The primary result of Gonyautoxin III’s action is the inhibition of electrical conduction in cells . This can lead to various effects depending on the specific cells and tissues involved. For example, in neurons, this can disrupt signaling and potentially lead to symptoms such as paralysis .
Action Environment
The action of Gonyautoxin III can be influenced by various environmental factors. For instance, its production by certain marine dinoflagellate species can lead to its accumulation in shellfish, which can then cause paralytic shellfish poisoning (PSP) in humans when consumed . Therefore, factors such as the presence of these dinoflagellates and the consumption of contaminated shellfish can significantly influence the action, efficacy, and stability of Gonyautoxin III.
属性
IUPAC Name |
[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSXTTJGWGCRRR-LJRZAWCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018107 | |
| Record name | Gonyautoxin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gonyautoxin III | |
CAS RN |
60537-65-7 | |
| Record name | Gonyautoxin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060537657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonyautoxin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60537-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GONYAUTOXIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FFI43DL2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Gonyautoxin 3?
A1: Gonyautoxin 3 (GTX-3) exerts its effects by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells. [, ] This binding effectively blocks the flow of sodium ions, which are crucial for generating and propagating action potentials. [, ] This blockage ultimately leads to paralysis, a hallmark of paralytic shellfish poisoning (PSP).
Q2: Which specific sodium channel isoform does Gonyautoxin 3 exhibit high affinity for?
A2: Research indicates that GTX-3 displays particularly high affinity for the rat NaV1.4 isoform, with an IC50 value of 15 nM. [] This finding suggests a potential role for NaV1.4 in the toxicity of GTX-3.
Q3: Which structural features of Gonyautoxin 3 are crucial for its activity?
A4: While the complete structure-activity relationship of GTX-3 requires further investigation, studies point towards the importance of specific residues in its interaction with sodium channels. For instance, domain III residues T1398 and I1399 in the human Nav1.7 channel play a critical role in the binding affinity of GTX-3. []
Q4: Are there any known instances of Gonyautoxin 3 biotransformation in marine organisms?
A5: Yes, research suggests that scallops can potentially convert ingested PSP toxins into different forms. [] A study analyzing Protogonyaulax tamarensis and scallops from Funka Bay, Hokkaido, found variations in the proportions of GTX-3 and other PSP toxins between the dinoflagellate and the scallops. [] This observation suggests that metabolic processes within the scallop could lead to the transformation of GTX-3 into other related toxins.
Q5: What are the primary Gonyautoxin analogs found in Alexandrium minutum, and how does their toxicity compare?
A6: Analysis of Alexandrium minutum strains reveals the presence of Gonyautoxin-1, Gonyautoxin-2, Gonyautoxin-3, and Gonyautoxin-4. [] Notably, the Amtk4 strain of A. minutum exhibits a significantly higher total gonyautoxin content compared to the Amtk2 strain. [] This difference highlights the variability in toxicity even within a single species.
Q6: What is the toxin profile of Alexandrium tamarense and how does it vary between strains?
A7: Alexandrium tamarense strains exhibit varying toxin profiles. For instance, strain HK9301 primarily contains Gonyautoxin-2 and Gonyautoxin-3, while strain CI01 lacks detectable levels of these toxins. [] This difference emphasizes the importance of strain-specific analysis when assessing the potential risks associated with A. tamarense blooms.
Q7: Have any novel Gonyautoxin analogs been identified in recent years?
A8: Research on Gymnodinium catenatum from the Portuguese coast identified two new presumed N-hydroxylated analogs of G. catenatum toxins GC2 and GC3. [] These new analogs, designated GC5 and GC6, contribute to the expanding knowledge of emerging PST classes. []
Q8: How stable is Gonyautoxin 3 under different conditions?
A9: While specific data on the stability of GTX-3 under various conditions is limited in the provided abstracts, studies on related PSP toxins offer some insights. For example, a mixture of Gonyautoxin 2 and Gonyautoxin 3, when heated in water at various temperatures, showed significant degradation, with less than 3% of initial toxicity remaining after heating at 120°C for 180 minutes. [] This finding indicates the potential for thermal degradation of GTX-3 and possibly other related toxins.
Q9: What analytical techniques are commonly employed to detect and quantify Gonyautoxin 3?
A10: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for analyzing PSP toxins, including GTX-3. [, , , ] Additionally, High-Performance Liquid Chromatography Tandem Mass Spectrometry (HILIC-MS/MS) has been used to identify known and emerging PSTs in Gymnodinium catenatum. [] Cellulose acetate membrane electrophoresis can also be utilized for analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




